molecular formula C16H20ClFN2O3 B2501147 Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1797076-35-7

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2501147
CAS RN: 1797076-35-7
M. Wt: 342.8
InChI Key: IXQLICRXIIRKGB-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CFMP, and it is a piperidine-based molecule that has been synthesized using several methods.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon–carbon bonds . This process could affect various biochemical pathways, depending on the specific reactants and products involved.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it might contribute to the formation of carbon–carbon bonds , which could have various effects at the molecular and cellular levels.

Action Environment

The success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature, pH, and the presence of other chemical groups.

properties

IUPAC Name

methyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O3/c1-23-16(22)20-7-5-11(6-8-20)10-19-15(21)9-12-13(17)3-2-4-14(12)18/h2-4,11H,5-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLICRXIIRKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

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